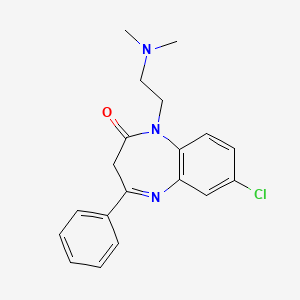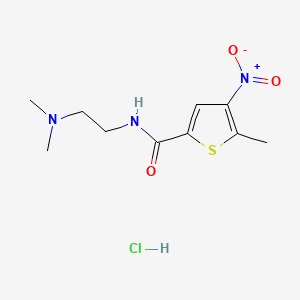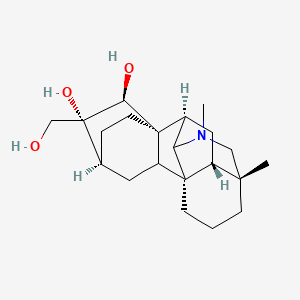
Dictysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dictysine is a diterpene alkaloid isolated from the epigeal part of the plant Delphinium dictyocarpum. It has the molecular formula C21H33NO3 and is characterized by a sengorine skeleton with hydroxy groups at positions C15, C16, and C20 . This compound is known for its complex structure and significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dictysine can be synthesized through various chemical reactions involving the sengorine skeleton. The preparation involves the acetylation of this compound with acetyl chloride, resulting in the formation of triacetate and diacetates . The synthetic route typically requires precise control of reaction conditions, including temperature and pH, to ensure the correct formation of the desired products.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the plant Delphinium dictyocarpum. The process includes the isolation of the epigeal part of the plant, followed by extraction and purification using chromatographic techniques. The industrial production methods aim to maximize yield and purity while minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: Dictysine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as chromium trioxide and periodic acid.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can be carried out using reagents like acetyl chloride and acetic anhydride.
Major Products Formed: The major products formed from these reactions include triacetate and diacetates of this compound, which are crucial intermediates in further chemical modifications .
Scientific Research Applications
Dictysine has a wide range of scientific research applications due to its unique chemical structure and biological activities. Some of the key applications include:
Chemistry: this compound is used as a model compound for studying the synthesis and reactivity of diterpene alkaloids.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound is explored for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of dictysine involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to receptors and enzymes, modulating their activity. The hydroxy groups at positions C15, C16, and C20 play a crucial role in its biological activity by forming hydrogen bonds with target molecules .
Comparison with Similar Compounds
Dictysine is unique among diterpene alkaloids due to its specific structural features and biological activities. Similar compounds include dehydrothis compound, which shares a similar skeleton but differs in the oxidation state of certain functional groups . Other related compounds include songorine and denudatine, which also belong to the diterpene alkaloid family but have distinct structural and functional properties .
Properties
CAS No. |
67256-05-7 |
|---|---|
Molecular Formula |
C21H33NO3 |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
(1S,5R,9R,10R,11S,12R,13S,16R)-12-(hydroxymethyl)-5,7-dimethyl-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,12-diol |
InChI |
InChI=1S/C21H33NO3/c1-18-5-3-6-20-14(18)9-13(16(20)22(2)10-18)19-7-4-12(8-15(19)20)21(25,11-23)17(19)24/h12-17,23-25H,3-11H2,1-2H3/t12-,13-,14+,15?,16?,17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
UZVALMFEKMFXEX-LLBHZJIVSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@]34[C@@H]1C[C@@H](C3N(C2)C)[C@]56C4C[C@H](CC5)[C@]([C@H]6O)(CO)O |
Canonical SMILES |
CC12CCCC34C1CC(C3N(C2)C)C56C4CC(CC5)C(C6O)(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate;2-(2-hydroxyethylamino)ethanol](/img/structure/B15192913.png)
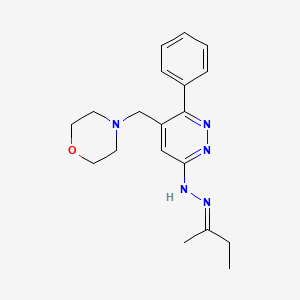
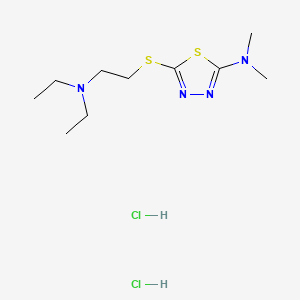
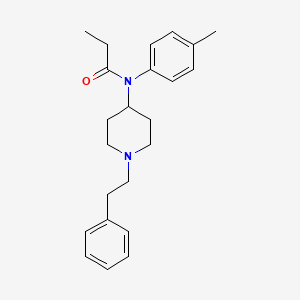



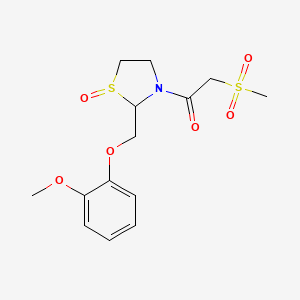

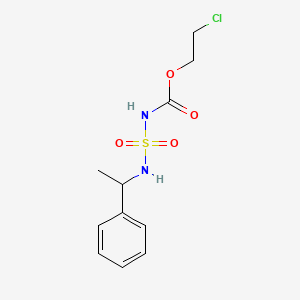
![(1S)-1-[2-(1,2-benzoxazol-3-yl)phenyl]but-3-en-1-amine;hydrochloride](/img/structure/B15192975.png)
